
benzyl N-(but-3-en-2-yloxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(but-3-en-2-yloxymethyl)carbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a benzyl group and a but-3-en-2-yloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(but-3-en-2-yloxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with but-3-en-2-yl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of phosgene or its derivatives. The process requires stringent safety measures due to the toxic nature of phosgene. Alternatively, safer methods using carbon dioxide and alcohols in the presence of catalysts have been developed .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(but-3-en-2-yloxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: this compound can form this compound oxide.
Reduction: The reduction product is benzyl N-(but-3-en-2-yloxymethyl)amine.
Substitution: Substitution reactions yield various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-(but-3-en-2-yloxymethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Mecanismo De Acción
The mechanism of action of benzyl N-(but-3-en-2-yloxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar structure but lacks the but-3-en-2-yloxymethyl group.
Ethyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with an ethyl group instead of a benzyl group.
Methyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(but-3-en-2-yloxymethyl)carbamate is unique due to the presence of both a benzyl group and a but-3-en-2-yloxymethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
94225-54-4 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
benzyl N-(but-3-en-2-yloxymethyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-3-11(2)17-10-14-13(15)16-9-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) |
Clave InChI |
DUPGHJFKRRBDEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)OCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


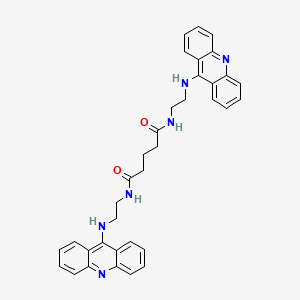
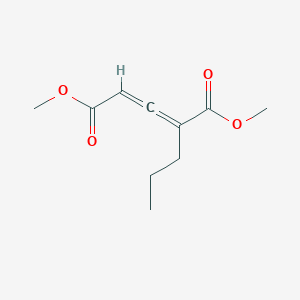
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
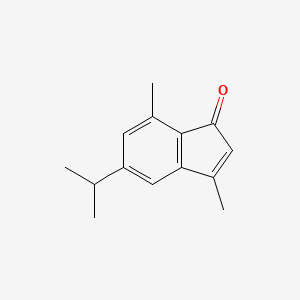
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

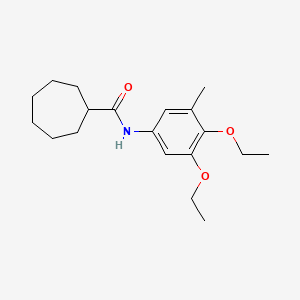
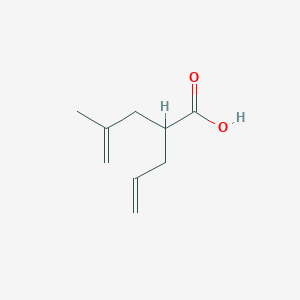
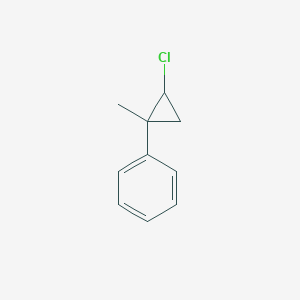


![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
